molecular formula C17H14ClFN4O B14124461 N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea CAS No. 606102-08-3

N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea

Cat. No.: B14124461
CAS No.: 606102-08-3
M. Wt: 344.8 g/mol
InChI Key: YWWSSBFTIIXXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a pyrazolyl urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea typically involves the reaction of 3-chloroaniline with 4-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]carbamate
  • **N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea
  • **N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]amide

Uniqueness

N-(3-Chlorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea is unique due to its specific combination of chlorophenyl and fluorophenyl groups attached to a pyrazolyl urea core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

606102-08-3

Molecular Formula

C17H14ClFN4O

Molecular Weight

344.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea

InChI

InChI=1S/C17H14ClFN4O/c1-10-15(11-5-7-13(19)8-6-11)16(22-21-10)23(17(20)24)14-4-2-3-12(18)9-14/h2-9H,1H3,(H2,20,24)(H,21,22)

InChI Key

YWWSSBFTIIXXPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N(C2=CC(=CC=C2)Cl)C(=O)N)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.